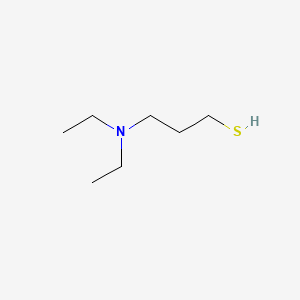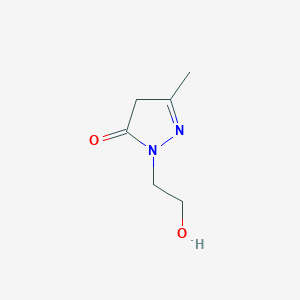
1-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyethyl and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxyethyl group to the pyrazolone ring, followed by cyclization to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, leading to the formation of 1-(2-oxoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.
Reduction: The pyrazolone ring can be reduced to form the corresponding dihydropyrazolone derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides (NaX) or alkyl halides (R-X) in the presence of a base.
Major Products Formed
Oxidation: 1-(2-oxoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.
Reduction: Dihydropyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.
Materials Science: The compound is used in the synthesis of polymers and hydrogels with unique mechanical and thermal properties. These materials have applications in drug delivery systems and tissue engineering.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used as an intermediate in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways, leading to its potential therapeutic effects.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. Additionally, it can interact with neurotransmitter receptors, influencing pain perception and signaling.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
1-(2-Hydroxyethyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one: Contains a phenyl group instead of a methyl group, leading to variations in biological activity and applications.
Uniqueness
1-(2-Hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both hydroxyethyl and methyl groups, which contribute to its distinct chemical reactivity and potential applications. The hydroxyethyl group enhances its solubility and reactivity in various chemical reactions, while the methyl group influences its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-5-4-6(10)8(7-5)2-3-9/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEKJMZYHSVIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330314 |
Source


|
| Record name | STK333948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56226-25-6 |
Source


|
| Record name | STK333948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

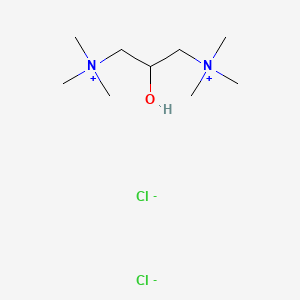
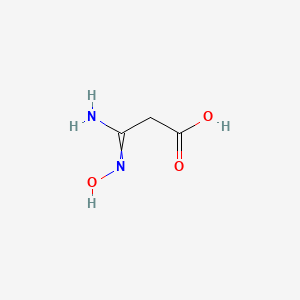

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)

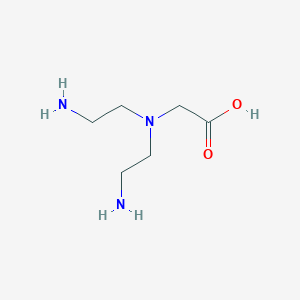
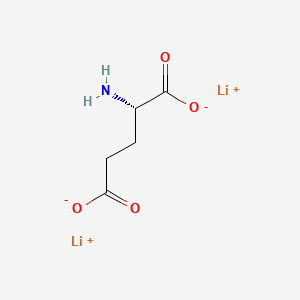
![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)

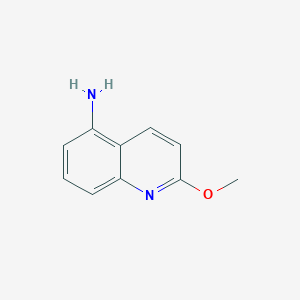
![2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide](/img/structure/B3053741.png)

